7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Description
7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a bicyclic heterocyclic compound comprising fused pyrrole and pyridine rings. Its structure features a bromine atom at position 7, a methoxy group at position 4, and a partially saturated dihydro ring system (positions 2 and 3) . This compound belongs to the azaindole family, which is structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors . The bromine substituent enhances electrophilicity, facilitating cross-coupling reactions in medicinal chemistry, while the methoxy group modulates electronic and steric properties, influencing solubility and binding affinity .
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
7-bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H9BrN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h4,10H,2-3H2,1H3 |
InChI Key |
BZVSLFFUHAFDCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=C1CCN2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of a pyrrolopyridine precursor. One common method includes the reaction of 1H-pyrrolo[2,3-c]pyridine with N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of inert atmospheres and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like tributyltin hydride (Bu3SnH) are used for dehalogenation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyrrolopyridines.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Dehalogenated pyrrolopyridines.
Scientific Research Applications
7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds, aiding in the development of new materials and drugs.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular pathways. For example, it may inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent type, position, and saturation. Below is a comparative analysis:
Anticancer Activity
Pyrrolo[2,3-c]pyridines exhibit potent cytotoxicity against EGFR-driven cancers. The target compound showed selective inhibition of A431 cells (IC₅₀ = 1.2 μM), outperforming non-dihydro analogs (IC₅₀ = 3.8 μM) due to improved membrane permeability .
Physicochemical Properties
- Solubility : The dihydro structure reduces π-π stacking, enhancing solubility in polar solvents (e.g., DMSO) compared to fully aromatic analogs .
- Stability : Methoxy groups at C4 resist oxidative degradation, making the target compound more stable under physiological conditions than nitro-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
